BMS 181174-d4
Description
BMS 181174-d4 is a deuterated compound, likely derived from its non-deuterated counterpart (BMS 181174), where four hydrogen atoms are replaced with deuterium. This modification is strategically employed in drug development to prolong half-life and reduce toxicity .
Properties
Molecular Formula |
C₂₃H₂₁D₄N₅O₇S₂ |
|---|---|
Molecular Weight |
551.63 |
Synonyms |
(1aS,8R,8aR,8bS)-8-[[(Aminocarbonyl)oxy]methyl]-1,1a,2,8,8a,8b-hexahydro-8a-methoxy-5-methyl-6-[[2-[(4-nitrophenyl)dithio]ethyl]amino]-azirino[2’,3’:3,4]pyrrolo[1,2-a]indole-4,7-dione-d4; [1aS-(1aα,8β,8aα,8bα)]-8-[[(Aminocarbonyl)oxy]methyl]-1,1a,2,8 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Physicochemical Comparisons
Molecular Properties
Deuterated compounds like BMS 181174-d4 typically retain the core structure of their parent molecules but with subtle differences in molecular weight and lipophilicity. For example:
- Non-deuterated analogs: Compounds such as CAS 41841-16-1 (C9H9BrO2, MW 229.07) and CAS 1761-61-1 (C7H5BrO2, MW 201.02) highlight the structural diversity of brominated aromatic compounds .
Table 1: Comparative Physicochemical Properties
*Inferred based on deuterium substitution trends.
Metabolic and Pharmacokinetic Profiles
Deuteration often reduces metabolic clearance by inhibiting cytochrome P450 (CYP)-mediated oxidation. For instance:
- CYP Inhibition : CAS 41841-16-1 inhibits CYP1A2 , while deuterated analogs like this compound may exhibit reduced CYP interactions due to slower deuterium bond cleavage .
- Half-Life Extension: Deuterated compounds (e.g., deutetrabenazine) demonstrate ~2-fold increases in half-life compared to non-deuterated versions, a trend likely applicable to this compound .
Stability Enhancements
Deuteration improves thermal and oxidative stability. notes that brominated aromatics (e.g., CAS 41841-16-1) degrade under harsh conditions, but deuterated versions like this compound may resist decomposition due to stronger C-D bonds .
Target Interactions
Brominated and deuterated compounds often target enzymes or receptors involved in inflammation and cancer. For example:
- BMS Analogs: references BMS453 (a retinoid receptor modulator), suggesting this compound may target nuclear receptors with improved selectivity .
Q & A
Q. What statistical frameworks are appropriate for analyzing dose-response relationships in this compound studies with high variability?
- Methodological Answer : Apply mixed-effects models to account for nested variability (e.g., batch effects, operator differences). Use bootstrap resampling to estimate confidence intervals for EC50/IC50 values. For non-linear responses, fit data with four-parameter logistic (4PL) curves and report goodness-of-fit metrics (e.g., R², AIC) . Perform outlier analysis using Grubbs’ test or Rosner’s test for small sample sizes .
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